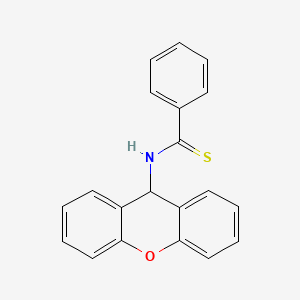

![molecular formula C16H16N2O4 B5552392 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one" belongs to a class of organic compounds that exhibit a range of biological and chemical properties. These properties are influenced by their molecular structure, which can be analyzed through various spectroscopic and computational methods.

Synthesis Analysis

The synthesis of similar pyrano[2,3-c]pyrazoles involves multistep reactions that typically start from accessible precursors. For instance, a novel synthesis method of substituted 6-phenylpyrano[2,3-c]pyrazol-4(1H)-ones was described, utilizing reactions of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride in the presence of calcium hydroxide in refluxing 1,4-dioxane (Becker, W., Eller, G., & Holzer, W., 2006).

Molecular Structure Analysis

Structural determination is crucial for understanding the compound's properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are employed to elucidate molecular structures. For a related compound, spectral analysis and quantum studies were performed to analyze the molecular structure and its stability using DFT level of theory (Halim, S. A., & Ibrahim, M., 2022).

Chemical Reactions and Properties

The reactivity of similar compounds is often studied through their participation in various chemical reactions, highlighting the potential for nucleophilic attacks and the formation of different heterocyclic structures. The reactivity and functional group transformations provide insights into the compound's chemical behavior (Ram, V., & Goel, A., 1996).

Applications De Recherche Scientifique

Corrosion Inhibition

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one derivatives have been studied for their corrosion inhibition performance for mild steel in HCl solution. The derivatives, including similar pyranopyrazole compounds, showed significant inhibition efficiency, which increased with the concentration of the inhibitor. These inhibitors were found to be mixed type, suggesting they can inhibit both anodic metal dissolution and cathodic hydrogen evolution. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, indicating a strong and uniform adsorption layer on the metal surface (Yadav et al., 2016).

Tautomerism Study

The tautomerism of curcuminoid NH-pyrazoles, which are structurally related to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has been examined. These compounds exhibit a complex pattern of hydrogen bonds, leading to stable tautomeric forms. Such studies provide valuable insights into the behavior of these compounds in different environments, offering a basis for their application in various chemical and biological contexts (Cornago et al., 2009).

Cytotoxicity and Anticancer Applications

Research into pyrazole derivatives, including compounds similar to 5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one, has shown potential cytotoxic effects against cancer cell lines. These studies are crucial for developing new anticancer agents, as they offer insights into the compounds' abilities to inhibit cancer cell growth (Hassan et al., 2014).

Organic Synthesis and Catalysis

The compound and its derivatives have been utilized in organic synthesis, serving as catalysts or reactants in the formation of complex molecules. For example, isonicotinic acid has been used alongside similar compounds for the preparation of pyranopyrazoles, demonstrating the versatility of these compounds in synthetic chemistry applications (Zolfigol et al., 2013).

Propriétés

IUPAC Name |

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9-12(7-8-19)16(20)22-15-13(9)14(17-18-15)10-3-5-11(21-2)6-4-10/h3-6,19H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZUTFOFPIDFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=NNC(=C12)C3=CC=C(C=C3)OC)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methyl-2H-pyrano[2,3-c]pyrazol-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)